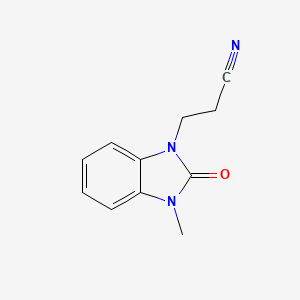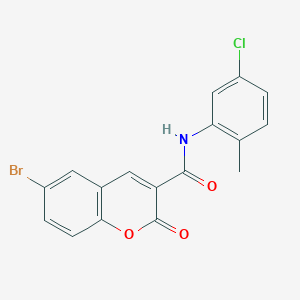
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide, also known as BRM-1, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. It has been shown to target the COX-2 enzyme, which is involved in the inflammatory response, as well as the MAPK and PI3K signaling pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as the proliferation of cancer cells. It has also been shown to exhibit antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide is its potent activity against a range of targets, making it a valuable tool for studying various biological processes. However, its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in vivo.
Direcciones Futuras
There are several potential future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the investigation of its mechanism of action and potential targets in the body. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide is a synthetic compound with promising applications in medicinal chemistry. Its potent activity against various targets makes it a valuable tool for studying biological processes, but its synthesis and potential toxicity need to be carefully evaluated. Further research is needed to fully understand its mechanism of action and potential applications in drug development and other fields.
Métodos De Síntesis
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide involves a multi-step process that includes the reaction of 3,5-dimethylphenylamine with 6-bromo-2-hydroxychromene-3-carboxylic acid, followed by the conversion of the resulting product to the final compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and antifungal activities, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-10-5-11(2)7-14(6-10)20-17(21)15-9-12-8-13(19)3-4-16(12)23-18(15)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUWAMORQYQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)



![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)